3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline
CAS No.: 478260-79-6
Cat. No.: VC5743404
Molecular Formula: C22H16ClNO2
Molecular Weight: 361.83
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478260-79-6 |
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Molecular Formula | C22H16ClNO2 |
Molecular Weight | 361.83 |
IUPAC Name | 3-(4-chlorophenyl)-2-(4-methoxyphenoxy)quinoline |
Standard InChI | InChI=1S/C22H16ClNO2/c1-25-18-10-12-19(13-11-18)26-22-20(15-6-8-17(23)9-7-15)14-16-4-2-3-5-21(16)24-22/h2-14H,1H3 |
Standard InChI Key | ZZTLCMVQSDOGPK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture and Substituent Effects
The quinoline scaffold consists of a benzene ring fused to a pyridine ring, providing a planar structure conducive to aromatic interactions. The substitution pattern in 3-(4-chlorophenyl)-2-(4-methoxyphenoxy)quinoline introduces two distinct functional groups:
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Position 2: A 4-methoxyphenoxy group, where the methoxy (-OCH₃) moiety donates electron density via resonance, enhancing the electron-rich nature of the phenoxy ring.
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Position 3: A 4-chlorophenyl group, where the electronegative chlorine atom withdraws electron density, creating a region of partial positive charge.
This juxtaposition of electron-donating and electron-withdrawing groups may facilitate unique intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical for binding to biological targets .
Table 1: Theoretical Physicochemical Properties of 3-(4-Chlorophenyl)-2-(4-Methoxyphenoxy)quinoline
Property | Value |
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Molecular Formula | C₂₂H₁₅ClN₂O₂ |
Molecular Weight | 390.83 g/mol |
LogP (Partition Coefficient) | ~3.9 (predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-(4-chlorophenyl)-2-(4-methoxyphenoxy)quinoline can be approached through two primary strategies:
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Quinoline Ring Construction: Building the quinoline core from simpler precursors, followed by functionalization at positions 2 and 3.
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Late-Stage Functionalization: Modifying a preformed quinoline scaffold with the desired substituents.
Camps Cyclization for Quinoline Core Formation
The Camps reaction, a classical method for synthesizing quinolin-4-ones, involves the base-catalyzed cyclization of N-(2-acylaryl)amides . While this reaction typically yields quinolinones, adaptations could enable the formation of the quinoline core. For example:
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Starting with N-(2-acetylphenyl)-4-chlorobenzamide (I), treatment with a strong base (e.g., NaOH) may induce cyclization to form 3-(4-chlorophenyl)quinoline (II).
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Subsequent etherification at position 2 with 4-methoxyphenol under Mitsunobu conditions (e.g., DIAD, PPh₃) would introduce the 4-methoxyphenoxy group, yielding the target compound .
Scheme 1: Hypothetical Synthesis via Camps Cyclization
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Cyclization of I → II (3-(4-chlorophenyl)quinoline)
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Etherification of II with 4-methoxyphenol → Target compound
Gould-Jacobs Reaction for Direct Functionalization
The Gould-Jacobs reaction, which involves the thermal cyclization of aniline derivatives with diketene analogs, offers an alternative route. For instance:
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Condensation of 4-chlorophenylacetonitrile with 2-amino-4-methoxyphenoxybenzaldehyde (III) in the presence of a Lewis acid (e.g., BF₃·OEt₂) could yield the quinoline core with pre-installed substituents.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) due to high hydrophobicity (LogP ~3.9). Solubility in organic solvents (e.g., DMSO, ethanol) is expected to be moderate.
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Stability: The electron-withdrawing chlorine and methoxy groups may enhance stability against oxidative degradation, though hydrolytic susceptibility at the ether linkage warrants further study.
Spectroscopic Characterization
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¹H NMR: Key signals include a singlet for the methoxy group (~δ 3.8 ppm), aromatic protons in the quinoline core (δ 7.5–8.5 ppm), and distinct coupling patterns for the 4-chlorophenyl and 4-methoxyphenoxy groups.
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MS (ESI+): Expected molecular ion peak at m/z 391.3 ([M+H]⁺) .
Cell Line | Predicted IC₅₀ (μM) |
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MCF-7 (Breast Cancer) | 5.2–7.8 |
A549 (Lung Cancer) | 6.5–9.1 |
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